Methane, trichloronitroso-
Description
Methane, trichloronitroso- (hypothetical formula: CCl₃NO) is a theoretical chlorinated nitroso compound derived from methane. Nitroso groups (-NO) are known for their reactivity, particularly in nitrosation reactions, while chlorine substituents enhance molecular polarity and stability .
Properties
CAS No. |
3711-49-7 |
|---|---|
Molecular Formula |
CCl3NO |
Molecular Weight |
148.37 g/mol |
IUPAC Name |
trichloro(nitroso)methane |
InChI |
InChI=1S/CCl3NO/c2-1(3,4)5-6 |
InChI Key |
WXWITNRAXGTELB-UHFFFAOYSA-N |
Canonical SMILES |
C(N=O)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Methane, trichloronitroso- can be synthesized through various methods. One common synthetic route involves the reaction of chloroform (CHCl₃) with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain the desired purity.
Chemical Reactions Analysis
Methane, trichloronitroso- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloronitromethane (CCl₃NO₂) using strong oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction of methane, trichloronitroso- can yield trichloromethylamine (CCl₃NH₂) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Methane, trichloronitroso- has several applications in scientific research:
Biology: Its lachrymatory properties make it useful in studies related to sensory irritation and pain mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of methane, trichloronitroso- involves its interaction with biological molecules, leading to irritation and pain. The nitroso group can react with thiol groups in proteins, disrupting their function and causing cellular damage. This interaction triggers a cascade of biochemical events that result in the observed physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
A comparative analysis with structurally related compounds is provided below, based on available
Functional Group Interactions
- Nitroso Group (-NO): Present in nitroso methane (CH₃NO), this group confers electrophilic reactivity, enabling participation in cycloaddition and nitrosation reactions. However, its instability in the presence of light or heat limits practical applications .
- Chlorine Substituents : Trichlorinated methanes (e.g., CHCl₃) exhibit increased molecular weight and polarity compared to methane. Chlorine atoms enhance stability but also contribute to environmental persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
